molecular formula C31H63N10O17P3S B12372521 Decanoyl coenzyme A (triammonium)

Decanoyl coenzyme A (triammonium)

Cat. No.: B12372521
M. Wt: 972.9 g/mol
InChI Key: IWPPTKRPCYMCQM-MEOYAKFISA-N
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Description

Decanoyl coenzyme A (triammonium) is a useful research compound. Its molecular formula is C31H63N10O17P3S and its molecular weight is 972.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Decanoyl coenzyme A (triammonium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decanoyl coenzyme A (triammonium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H63N10O17P3S

Molecular Weight

972.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane

InChI

InChI=1S/C31H54N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38;;;/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46);3*1H3/t20-,24-,25-,26+,30-;;;/m1.../s1

InChI Key

IWPPTKRPCYMCQM-MEOYAKFISA-N

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

Foundational & Exploratory

Biological role of Decanoyl coenzyme A in beta-oxidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Role of Decanoyl Coenzyme A in Beta-Oxidation

Abstract

Decanoyl coenzyme A (Decanoyl-CoA) is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids. As a saturated medium-chain acyl-CoA, it sits at a crucial metabolic crossroads, representing both a product from the degradation of longer-chain fatty acids and the substrate for a specific cycle of oxidation that yields energy and shorter-chain acyl-CoAs. Its metabolism is intrinsically linked to the enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD), and disruptions in its processing are the hallmark of MCAD deficiency, one of the most common inborn errors of fatty acid metabolism. This technical guide provides a comprehensive examination of the physicochemical properties of decanoyl-CoA, its precise role and enzymatic processing within the beta-oxidation spiral, the clinical implications of its metabolic disruption, and the advanced analytical methodologies required for its accurate quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolite.

Introduction to Decanoyl-CoA in Cellular Metabolism

Beta-oxidation is the primary catabolic pathway for fatty acids, systematically breaking them down to generate acetyl-CoA, NADH, and FADH₂ for energy production within the mitochondria.[1][2][3][4][5] This process occurs as a spiral, where a fatty acyl-CoA molecule undergoes a recurring four-step cycle, shortening by two carbons with each turn.[5][6] Decanoyl-CoA, the thioester of the 10-carbon decanoic acid and coenzyme A, is a key intermediate in this spiral.[7][8] It is formed from the oxidation of lauroyl-CoA (C12) and serves as the direct substrate for the enzymatic cycle that produces octanoyl-CoA (C8). Understanding the biochemistry of decanoyl-CoA is fundamental to comprehending medium-chain fatty acid metabolism and its associated pathologies.

Physicochemical Properties of Decanoyl-CoA

Decanoyl-CoA is a medium-chain fatty acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxyl group of decanoic acid.[7] This structure confers an amphipathic nature, with a long hydrophobic carbon chain and a hydrophilic coenzyme A moiety.[8] The high-energy thioester bond is central to its metabolic activity, facilitating the transfer of the decanoyl group in biochemical reactions.[8]

PropertyValueSource
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate[7]
Molecular Formula C₃₁H₅₄N₇O₁₇P₃S[7][8]
Average Molecular Weight 921.8 g/mol [7][9]
CAS Number 1264-57-9[7][8]
Classification Medium-chain fatty acyl-CoA[7][10]
Cellular Localization Mitochondrial Matrix, Peroxisome, Cytoplasm[9][11]

Decanoyl-CoA in the Mitochondrial Beta-Oxidation Spiral

The catabolism of decanoyl-CoA to octanoyl-CoA represents a single, complete turn of the beta-oxidation spiral.[12][13] This process involves four sequential enzymatic reactions occurring within the mitochondrial matrix.[2][12][13]

The Four Enzymatic Steps:
  • Dehydrogenation by MCAD: The cycle begins with the oxidation of decanoyl-CoA by Medium-Chain Acyl-CoA Dehydrogenase (MCAD), an enzyme with specificity for acyl-CoAs with chain lengths of 6 to 12 carbons.[14] This reaction creates a double bond between the alpha (C2) and beta (C3) carbons, yielding trans-Δ²-decenoyl-CoA. The electrons are transferred to FAD, forming FADH₂.[12]

  • Hydration: The trans-Δ²-decenoyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase). This enzyme adds a molecule of water across the double bond, forming (S)-3-hydroxydecanoyl-CoA.[12]

  • Dehydrogenation by SCHAD: The hydroxyl group on the beta-carbon of (S)-3-hydroxydecanoyl-CoA is oxidized to a ketone by 3-hydroxyacyl-CoA dehydrogenase. The short-chain specific version of this enzyme (SCHAD) has broad substrate specificity and acts on decanoyl-CoA intermediates.[12][13] This step produces 3-oxodecanoyl-CoA and reduces NAD⁺ to NADH.[12]

  • Thiolytic Cleavage: In the final step, β-ketoacyl-CoA thiolase catalyzes the cleavage of 3-oxodecanoyl-CoA by another molecule of coenzyme A. This thiolysis releases a two-carbon acetyl-CoA molecule and an eight-carbon acyl-CoA, octanoyl-CoA.[12] The newly formed octanoyl-CoA is then ready to enter the next cycle of beta-oxidation.

Beta_Oxidation_of_Decanoyl_CoA cluster_products Products Decanoyl_CoA Decanoyl-CoA (C10) Trans_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Trans_Decenoyl_CoA  MCAD FADH2 FADH₂ Decanoyl_CoA->FADH2 FAD Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA Trans_Decenoyl_CoA->Hydroxydecanoyl_CoA  Enoyl-CoA  Hydratase Oxodecanoyl_CoA 3-Oxodecanoyl-CoA Hydroxydecanoyl_CoA->Oxodecanoyl_CoA  SCHAD NADH NADH Hydroxydecanoyl_CoA->NADH NAD⁺ Octanoyl_CoA Octanoyl-CoA (C8) Oxodecanoyl_CoA->Octanoyl_CoA  β-Ketoacyl-CoA  Thiolase Acetyl_CoA Acetyl-CoA Oxodecanoyl_CoA->Acetyl_CoA CoA-SH

Beta-oxidation cycle of Decanoyl-CoA.

Clinical Relevance: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

The profound importance of decanoyl-CoA metabolism is most evident in the context of MCAD deficiency (MCADD), an autosomal recessive inborn error of metabolism.[15][16][17][18] It is one of the most common disorders of fatty acid oxidation, with an incidence as high as 1 in 4,000 in some Northern European populations.[17]

Pathophysiology: In MCADD, mutations in the ACADM gene result in a deficient or non-functional MCAD enzyme.[19] This impairs the first step in the beta-oxidation of medium-chain fatty acids, leading to the accumulation of substrates like decanoyl-CoA, octanoyl-CoA, and hexanoyl-CoA.[15][20] During periods of fasting or metabolic stress when the body relies on fat for energy, this blockage has severe consequences.[15][17] The body is unable to efficiently produce energy from these fats, leading to hypoketotic hypoglycemia—low blood sugar without the compensatory production of ketone bodies.[15][19]

Biochemical Diagnosis: The accumulated acyl-CoAs are shunted into alternative metabolic pathways. They are conjugated with carnitine and glycine and excreted in the urine. The diagnosis of MCADD is typically made through newborn screening via tandem mass spectrometry (MS/MS), which detects a characteristic profile of elevated acylcarnitines in dried blood spots.[15]

Biomarker ClassKey Analytes Elevated in MCADDSignificance
Acylcarnitines Octanoylcarnitine (C8), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1)Primary diagnostic markers from the accumulation of MCAD substrates.[15]
Acylglycines Suberylglycine, HexanoylglycineResult from the conjugation of accumulated acyl-CoAs with glycine.[15]
Dicarboxylic Acids Suberic acid (C8), Sebacic acid (C10)Formed via omega-oxidation, an alternative pathway that becomes active when beta-oxidation is blocked.[16]

Without timely intervention, MCADD can lead to seizures, liver damage, brain damage, coma, and sudden infant death.[15][19] Treatment is largely preventative, focusing on the avoidance of fasting.[17]

Analytical Methodologies for Decanoyl-CoA Quantification

Accurate measurement of decanoyl-CoA and other acyl-CoAs in biological samples is essential for both basic research and the development of drugs targeting metabolic diseases. Due to their low endogenous concentrations and susceptibility to degradation, their analysis requires sensitive and specific methods.[21]

Experimental Protocol: Quantification of Decanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its superior sensitivity and selectivity.[22][23][24]

Objective: To extract and quantify decanoyl-CoA from cultured cells or tissue homogenates.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA

  • Extraction Solvent: Ice-cold Acetonitrile

  • Homogenization Buffer: 100 mM KH₂PO₄

  • LC-MS grade water, methanol, and ammonium acetate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in ice-cold 100 mM KH₂PO₄ buffer containing a known concentration of the internal standard (e.g., Heptadecanoyl-CoA).[23] This step must be performed quickly and on ice to minimize enzymatic degradation.

  • Protein Precipitation: Add at least 2 volumes of ice-cold acetonitrile to the homogenate to precipitate proteins. Vortex thoroughly.[23]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[23]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the supernatant from the previous step onto the cartridge. c. Wash the cartridge with water to remove polar interferences. d. Elute the acyl-CoAs with a methanol-based solvent.[24]

  • Sample Reconstitution: Dry the supernatant (or SPE eluate) under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC system, such as a 50:50 methanol/water mixture.[24]

  • LC-MS/MS Analysis: a. Chromatography: Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[23] Use a gradient elution with Mobile Phase A (e.g., 10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).[23] The gradient should start at a low percentage of B and ramp up to elute the acyl-CoAs based on their hydrophobicity. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Detect decanoyl-CoA and the internal standard using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition for each analyte, ensuring high specificity.

  • Quantification: Construct a calibration curve using known concentrations of decanoyl-CoA standard. Quantify the amount of decanoyl-CoA in the sample by comparing its peak area ratio relative to the internal standard against the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (with Internal Standard) Precipitation 2. Protein Precipitation (Acetonitrile) Homogenization->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation SPE 4. Solid-Phase Extraction (SPE) (Cleanup) Centrifugation->SPE Reconstitution 5. Drying & Reconstitution SPE->Reconstitution LC 6. LC Separation (Reversed-Phase C18) Reconstitution->LC MS 7. MS/MS Detection (MRM Mode) LC->MS Quant 8. Quantification (Calibration Curve) MS->Quant

Analytical workflow for Decanoyl-CoA.
Comparison of Analytical Techniques

While LC-MS/MS is preferred, other methods have been used, each with distinct advantages and limitations.

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation followed by UV absorbance detection.Enzyme-catalyzed reaction producing a colorimetric or fluorometric signal.
Sensitivity Very High (picomolar to femtomolar)Moderate (micromolar)High (can be sensitive but depends on the kit)
Selectivity Very High (distinguishes isobars)Low (co-elution is a major issue)Low (often measures total CoA or a specific class, not individual species)
Throughput ModerateLow to ModerateHigh
Ideal Application Comprehensive profiling, discovery metabolomics, absolute quantification.[24]Quantification of highly abundant acyl-CoAs.High-throughput screening for total levels of a specific acyl-CoA class.[24]

Conclusion

Decanoyl-CoA is far more than a simple metabolic intermediate; it is a critical checkpoint in medium-chain fatty acid oxidation. Its proper processing by MCAD is essential for energy homeostasis, particularly during periods of metabolic demand. The severe pathology of MCAD deficiency underscores the vital importance of this single enzymatic step. For researchers and drug developers, a thorough understanding of decanoyl-CoA's role, coupled with the ability to apply robust analytical techniques like LC-MS/MS, is crucial for investigating metabolic diseases and evaluating the efficacy and off-target effects of novel therapeutics aimed at modulating fatty acid metabolism.

References

  • Revvity. (n.d.). Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD).
  • Reactome. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA.
  • BenchChem. (n.d.). A Comparative Analysis of 9-Decenoyl-CoA and Decanoyl-CoA in Beta-Oxidation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164800, Decanoyl-coa. Retrieved from [Link]

  • PMC. (n.d.). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Retrieved from [Link]

  • PubMed. (1995). Evidence for intermediate channeling in mitochondrial beta-oxidation. Retrieved from [Link]

  • FooDB. (2015). Showing Compound decanoyl-CoA (FDB030805). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Beta oxidation of decanoyl-CoA to octanoyl-CoA-CoA | Pathway - PubChem. Retrieved from [Link]

  • FooDB. (2011). Showing Compound Decanoyl-CoA (n-C10:0CoA) (FDB023910). Retrieved from [Link]

  • PubMed. (n.d.). Dual action of 2-decynoyl coenzyme A: inhibitor of hepatic mitochondrial trans-2-enoyl coenzyme A reductase and peroxisomal bifunctional protein and substrate for the mitochondrial beta-oxidation system. Retrieved from [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Decanoyl-CoA (N-C10:0CoA) (PAMDB000670). Retrieved from [Link]

  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content. Retrieved from [Link]

  • Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]

  • PubMed. (n.d.). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Retrieved from [Link]

  • Wikipedia. (n.d.). Medium-chain acyl-coenzyme A dehydrogenase deficiency. Retrieved from [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. Retrieved from [Link]

  • MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Fatty Acids -- Four enzymes and reactions: Dehydrogenation. Retrieved from [Link]

  • PubMed. (1990). Perfluoro-N-decanoic acid effects on enzymes of fatty acid metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Retrieved from [Link]

  • PMC. (n.d.). The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells. Retrieved from [Link]

  • MDPI. (n.d.). The Physiological and Pathological Role of Acyl-CoA Oxidation. Retrieved from [Link]

  • YouTube. (2017). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids. Retrieved from [Link]

  • Babraham Institute. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Retrieved from [Link]

  • PLOS One. (2015). Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. Retrieved from [Link]

  • PubMed Central. (2009). Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis. Retrieved from [Link]

  • ADP College. (n.d.). UNIT-3- BETA OXIDATION OF FATTY ACIDS. Retrieved from [Link]

  • MDPI. (2024). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic changes regulate expression of acyl-CoA dehydrogenases.... Retrieved from [Link]

  • Wikipedia. (n.d.). Malonyl-CoA. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to Decanoyl-CoA Triammonium: Molecular Structure, Properties, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Decanoyl-CoA triammonium, a pivotal intermediate in cellular metabolism. Moving beyond a simple recitation of facts, this document is structured to deliver actionable insights, elucidating the causal relationships between molecular properties and experimental best practices. It is designed to serve as a foundational resource for professionals engaged in metabolic research and therapeutic development.

Core Concepts: Understanding the Significance of Decanoyl-CoA

Decanoyl-CoA is the metabolically activated form of decanoic acid (a ten-carbon saturated fatty acid), enabled by its high-energy thioester bond with Coenzyme A (CoA). This activation is a prerequisite for its participation in a variety of cellular processes, most notably fatty acid β-oxidation. The triammonium salt form is a widely utilized commercial preparation, engineered for enhanced stability and aqueous solubility, thereby facilitating its use in experimental setting. A thorough understanding of its molecular characteristics is fundamental to designing and interpreting studies related to energy metabolism, mitochondrial function, and associated pathologies.

Molecular Profile: Structure and Physicochemical Attributes

The utility of Decanoyl-CoA triammonium in research is directly tied to its specific chemical structure and physical properties. These attributes govern its behavior in solution, its interaction with enzymes, and the optimal conditions for its storage and handling.

A. Molecular Structure

The Decanoyl-CoA triammonium molecule is an assembly of a 10-carbon acyl group and a Coenzyme A molecule, with triammonium ions serving as counterions. The key structural features are:

  • Decanoyl Group: A C10 saturated fatty acyl chain.

  • Coenzyme A Moiety: Comprising β-mercaptoethylamine, pantothenic acid (vitamin B5), and an adenosine 3',5'-bisphosphate group.

  • Thioester Linkage: A high-energy bond connecting the decanoyl group to the sulfhydryl of Coenzyme A, which is central to its metabolic reactivity.

  • Triammonium Counterions: These ions neutralize the negative charges on the phosphate groups of Coenzyme A, enhancing the compound's stability and solubility in aqueous media.

B. Physicochemical Data

The following table provides key quantitative data for Decanoyl-CoA triammonium, essential for accurate experimental work.

PropertyValueSource(s)
Chemical Formula C₃₁H₆₃N₁₀O₁₇P₃S[1]
Molecular Weight 972.88 g/mol [1]
Appearance Solid[2]
Solubility Water (20 mg/ml)[2]
Storage Conditions -20°C[2]
UV Molar Extinction Coefficient (ε) of CoA 16,800 M⁻¹cm⁻¹ at 259.5 nm[3]

Metabolic Role: The Beta-Oxidation Pathway

Decanoyl-CoA is a key substrate in the mitochondrial fatty acid β-oxidation spiral. This pathway is a cornerstone of cellular energy production, systematically breaking down fatty acyl-CoAs into acetyl-CoA units.

A. The Four Steps of β-Oxidation

The catabolism of Decanoyl-CoA involves a recurring four-step enzymatic sequence that shortens the acyl chain by two carbons per cycle, yielding Acetyl-CoA, FADH₂, and NADH.

beta_oxidation_pathway Decanoyl_CoA Decanoyl-CoA (C10) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Decanoyl_CoA->Acyl_CoA_Dehydrogenase FAD → FADH₂ Trans_Enoyl_CoA trans-Δ²-Decenoyl-CoA Acyl_CoA_Dehydrogenase->Trans_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_Enoyl_CoA->Enoyl_CoA_Hydratase H₂O Hydroxyacyl_CoA L-β-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase L-β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD⁺ → NADH + H⁺ Ketoacyl_CoA β-Ketodecanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase CoA-SH Octanoyl_CoA Octanoyl-CoA (C8) Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA lc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Biological_Sample Biological Sample (Cells/Tissue) Internal_Standard Internal Standard Spiking Biological_Sample->Internal_Standard Extraction Cold Solvent Extraction Injection Sample Injection Extraction->Injection Internal_Standard->Extraction RP_HPLC Reverse-Phase HPLC Separation Injection->RP_HPLC ESI_MSMS ESI-MS/MS Detection (MRM Mode) RP_HPLC->ESI_MSMS Peak_Integration Peak Area Integration ESI_MSMS->Peak_Integration Standard_Curve Standard Curve Quantification Peak_Integration->Standard_Curve Final_Concentration Final Concentration Calculation Standard_Curve->Final_Concentration

Sources

Methodological & Application

Enzymatic Synthesis of Decanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Decanoyl-CoA and the Merits of Enzymatic Synthesis

Decanoyl coenzyme A (Decanoyl-CoA) is a critical intermediate in cellular metabolism, playing a pivotal role in fatty acid metabolism, energy storage, and the biosynthesis of complex lipids.[1][2] As a medium-chain fatty acyl-CoA, it is a substrate for β-oxidation, contributing to cellular energy production.[3] Given its importance in these fundamental biological processes, the availability of high-purity Decanoyl-CoA is essential for researchers studying enzyme kinetics, metabolic pathways, and for the development of novel therapeutics targeting lipid metabolism.

While chemical synthesis methods for acyl-CoAs exist, they often involve harsh conditions and can result in low yields and impure products.[4] Enzymatic synthesis, leveraging the specificity and efficiency of enzymes such as acyl-CoA synthetases (ACS), offers a superior alternative. This approach provides a milder, more specific, and often higher-yielding route to producing biologically active Decanoyl-CoA.[5][6] This guide provides a comprehensive, field-proven protocol for the enzymatic synthesis, purification, and characterization of Decanoyl-CoA, designed for researchers, scientists, and drug development professionals.

Principle of the Method: The Acyl-CoA Synthetase Reaction

The enzymatic synthesis of Decanoyl-CoA is catalyzed by a medium-chain acyl-CoA synthetase (ACS). This enzyme activates decanoic acid by forming a high-energy thioester bond with coenzyme A (CoA).[5] The reaction proceeds in a two-step, ATP-dependent manner:[7]

  • Adenylation of the Fatty Acid: Decanoic acid reacts with adenosine triphosphate (ATP) to form an acyl-adenylate intermediate and pyrophosphate (PPi).

  • Thioesterification with Coenzyme A: The activated acyl group is then transferred from the adenylate to the thiol group of coenzyme A, releasing adenosine monophosphate (AMP) and forming Decanoyl-CoA.

The overall reaction can be summarized as:

Decanoic Acid + ATP + CoA-SH → Decanoyl-CoA + AMP + PPi

This process is visually represented in the workflow diagram below.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Decanoic_Acid Decanoic Acid ACS Medium-Chain Acyl-CoA Synthetase Decanoic_Acid->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS Decanoyl_CoA Decanoyl-CoA ACS->Decanoyl_CoA Catalysis AMP AMP ACS->AMP PPi PPi ACS->PPi

Caption: Workflow of the enzymatic synthesis of Decanoyl-CoA.

Materials and Reagents

Enzyme
  • Recombinant Medium-Chain Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a similar source with high activity for C10 fatty acids), expressed in E. coli and purified.

Substrates and Cofactors
  • Decanoic Acid (Capric Acid), ≥98% purity

  • Coenzyme A, trilithium salt hydrate, ≥95% purity

  • Adenosine 5'-triphosphate (ATP), disodium salt hydrate, ≥99% purity

  • Magnesium Chloride (MgCl₂), anhydrous, ≥98% purity

Buffers and Solutions
  • Tris-HCl buffer (100 mM, pH 7.5)

  • Potassium Phosphate buffer (100 mM, pH 6.7)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 2-Propanol (ACS grade)

  • Ammonium Formate

  • Ultrapure water (18.2 MΩ·cm)

Purification and Analysis
  • Solid-Phase Extraction (SPE) columns: Anion-exchange, e.g., 2-(2-pyridyl)ethyl-functionalized silica gel[8]

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[9]

  • Mass Spectrometer with Electrospray Ionization (ESI) source

Experimental Protocols

Part 1: Enzymatic Synthesis of Decanoyl-CoA

This protocol is designed for a 1 mL reaction volume. It can be scaled as needed.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in the order listed. It is crucial to prepare a master mix if running multiple reactions.

ComponentStock ConcentrationVolume to AddFinal Concentration
Tris-HCl (pH 7.5)1 M100 µL100 mM
MgCl₂1 M10 µL10 mM
ATP100 mM100 µL10 mM
Coenzyme A50 mM40 µL2 mM
Decanoic Acid100 mM (in DMSO)20 µL2 mM
Recombinant ACS1 mg/mL20 µL20 µg/mL
Ultrapure Water-710 µL-
Total Volume - 1000 µL -
  • Initiate the Reaction: Add the acyl-CoA synthetase to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. Reaction progress can be monitored by taking small aliquots over time and analyzing them by HPLC.

  • Terminate the Reaction: Stop the reaction by adding 10 µL of 10% (v/v) trifluoroacetic acid (TFA) or by flash-freezing in liquid nitrogen.

Part 2: Purification of Decanoyl-CoA

A two-step purification process involving solid-phase extraction (SPE) followed by preparative HPLC is recommended for obtaining high-purity Decanoyl-CoA.

This step removes unreacted ATP, AMP, and the enzyme, enriching the sample for acyl-CoAs.[8]

  • Column Conditioning: Condition an anion-exchange SPE column according to the manufacturer's protocol.

  • Sample Loading: Load the terminated reaction mixture onto the conditioned SPE column.

  • Washing: Wash the column with a low ionic strength buffer (e.g., 10 mM potassium phosphate, pH 6.7) to remove unbound components.

  • Elution: Elute the Decanoyl-CoA from the column using a high ionic strength buffer or a solvent mixture such as methanol/250 mM ammonium formate (4:1, v/v).[8]

  • Solvent Evaporation: Dry the eluted fraction under a stream of nitrogen or by lyophilization.

Final purification is achieved using reverse-phase HPLC.[9]

  • Sample Preparation: Reconstitute the dried eluate from the SPE step in a minimal volume of the initial HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System and Parameters:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 75 mM KH₂PO₄ in ultrapure water, pH adjusted to 4.9 with acetic acid.[9]

    • Mobile Phase B: Acetonitrile[9]

    • Flow Rate: 1.0 mL/min

    • Detection: 260 nm (for the adenine ring of CoA)[9]

    • Column Temperature: 35°C

  • Gradient Elution: A typical gradient for separating medium-chain acyl-CoAs is as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
252080
302080
35955
40955
  • Fraction Collection: Collect the fractions corresponding to the Decanoyl-CoA peak, which can be identified by comparing its retention time to a standard if available, or by subsequent mass spectrometry analysis.

  • Post-Purification Processing: Pool the pure fractions and remove the solvent by lyophilization. Store the purified Decanoyl-CoA at -80°C.

Purification_Workflow Reaction_Mixture Terminated Reaction Mixture SPE Solid-Phase Extraction (Anion Exchange) Reaction_Mixture->SPE Loading HPLC Preparative HPLC (C18 Reverse-Phase) SPE->HPLC Elution & Reconstitution Waste1 Unreacted Substrates, Enzyme, Salts SPE->Waste1 Wash Pure_Decanoyl_CoA Purified Decanoyl-CoA HPLC->Pure_Decanoyl_CoA Fraction Collection Waste2 Impurities HPLC->Waste2 Elution of Impurities

Caption: Purification workflow for Decanoyl-CoA.

Characterization and Quality Control

The purity and identity of the synthesized Decanoyl-CoA should be confirmed using analytical HPLC and mass spectrometry.

Analytical HPLC
  • Inject a small aliquot of the purified product onto the C18 HPLC column using the same conditions as for purification.

  • Purity can be assessed by integrating the peak area at 260 nm. A single, sharp peak is indicative of high purity.

Mass Spectrometry
  • Analyze the purified product using LC-MS/MS.

  • In positive ion mode electrospray ionization (ESI), Decanoyl-CoA is expected to exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[10][11]

  • The expected mass-to-charge ratios (m/z) for Decanoyl-CoA (C₃₁H₅₄N₇O₁₇P₃S) are:

    • [M+H]⁺: ~922.26

    • [M-H]⁻: ~920.24

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Inactive enzymeVerify enzyme activity with a positive control.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time.
Degradation of substrates/productUse fresh reagents. Keep samples on ice.
Impure Product Incomplete reactionIncrease incubation time or enzyme concentration.
Inefficient purificationOptimize SPE wash and elution steps. Adjust HPLC gradient.
No Product Formation Missing essential cofactor (ATP, Mg²⁺)Double-check the reaction mixture composition.
Incorrect pH of the bufferPrepare fresh buffer and verify the pH.

Conclusion

This application note provides a detailed and robust protocol for the enzymatic synthesis of Decanoyl-CoA. By employing a medium-chain acyl-CoA synthetase, researchers can produce high-purity Decanoyl-CoA suitable for a wide range of downstream applications. The combination of solid-phase extraction and reverse-phase HPLC ensures the removal of contaminants and unreacted substrates, yielding a product of high quality. The analytical methods described herein provide a reliable means of verifying the identity and purity of the final product, ensuring the integrity of subsequent experimental results.

References

  • National Center for Biotechnology Information. (2024). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews. NCBI. Available at: [Link]

  • Vreken, P., et al. (2010). Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA. Analytical Biochemistry, 401(1), 107-114.
  • Ingalls, J. B., et al. (2010). Characterization of an Archaeal Medium-Chain Acyl Coenzyme A Synthetase from Methanosarcina acetivorans. Journal of Bacteriology, 192(12), 3051-3058.
  • GMDI. (n.d.). MCAD. GMDI. Available at: [Link]

  • Li, L. O., et al. (2010). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry, 82(9), 3674-3681.
  • Bar-Tana, J., Rose, G., & Shapiro, B. (1968). Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties. Biochemical Journal, 109(2), 269–274.
  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. Analytical Biochemistry, 376(2), 275-276.
  • BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay. BioAssay Systems. Available at: [Link]

  • Wood, C. C., et al. (2015). Metabolic engineering of medium-chain fatty acid biosynthesis in Nicotiana benthamiana plant leaf lipids. Frontiers in Plant Science, 6, 759.
  • Chromatography Today. (2025). University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. Chromatography Today. Available at: [Link]

  • Füllekrug, J., & Ehehalt, F. (2016). Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Methods in Molecular Biology, 1376, 35-41.
  • Haynes, C. A., et al. (2008). Mass spectrometer settings and chromatographic properties of selected fatty acyl-CoAs. Journal of Lipid Research, 49(12), 2686-2694.
  • Purevsuren, J., et al. (2005). Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan.
  • Shibasaki, Y., et al. (1991). An enzyme-coupled assay for acyl-CoA synthetase. Journal of Lipid Research, 32(10), 1709-1712.
  • Wikipedia. (n.d.). Acyl-CoA synthetase. Wikipedia. Available at: [Link]

  • SIELC Technologies. (2018). Decanoyl chloride. SIELC Technologies. Available at: [Link]

  • MedlinePlus. (2015). Medium-chain acyl-CoA dehydrogenase deficiency. MedlinePlus. Available at: [Link]

  • Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Medscape. Available at: [Link]

  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276.
  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125.
  • Jia, Z., et al. (2008). Mammalian Long-Chain Acyl-CoA Synthetases. Experimental Biology and Medicine, 233(5), 507-521.
  • Li, L. O., et al. (2012). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 53(7), 1394-1402.
  • AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. Available at: [Link]

Sources

Advanced Protocol: Decanoyl-CoA as a Substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The accurate assessment of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) activity is critical for diagnosing fatty acid oxidation disorders and screening small-molecule modulators for metabolic disease.[1][2] While various substrates exist, Decanoyl-CoA (C10:0-CoA) represents the optimal balance of specificity and turnover rate for MCAD (EC 1.3.99.3), distinguishing it from Short-Chain (SCAD) and Very Long-Chain (VLCAD) counterparts.[1][2]

This guide details two distinct protocols for utilizing Decanoyl-CoA:

  • The Ferricenium Ion Spectrophotometric Assay: A robust, aerobic, high-throughput-friendly method ideal for primary screening.[2]

  • The ETF Fluorescence Reduction Assay: The physiological "gold standard" utilizing Electron Transfer Flavoprotein (ETF), adapted for modern microplate readers using enzymatic deoxygenation.[3][4]

Scientific Principles & Mechanism[1]

The Biological Context

MCAD catalyzes the first step of mitochondrial ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-oxidation for fatty acids with chain lengths between C6 and C12.[5][6] The reaction involves the 

-dehydrogenation of the acyl-CoA thioester to an trans-2-enoyl-CoA, coupled with the reduction of the enzyme-bound FAD cofactor.[2]
Reaction Mechanism

In vivo, the reduced MCAD-FADHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 transfers electrons to the Electron Transfer Flavoprotein (ETF). In vitro, we can intercept this electron flow using artificial electron acceptors (Ferricenium) or monitor the physiological partner (ETF) directly.[1][2]

Reaction 1 (Enzymatic Dehydrogenation): ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[2]

Reaction 2 (Electron Transfer - Assay Dependent):

  • Method A (Ferricenium):[1][2][7]

    
    
    
  • Method B (ETF):[1][2]

    
    
    
Pathway Visualization

BetaOxidation DecanoylCoA Decanoyl-CoA (Substrate) MCAD_Red MCAD (Reduced) FADH2 DecanoylCoA->MCAD_Red Dehydrogenation MCAD_Ox MCAD (Oxidized) FAD MCAD_Ox->MCAD_Red Dehydrogenation MCAD_Red->MCAD_Ox e- Transfer EnoylCoA trans-2-Decenoyl-CoA (Product) MCAD_Red->EnoylCoA Ferricenium 2 Ferricenium (+) (Abs 300nm High) Ferrocene 2 Ferrocene (0) (Abs 300nm Low) Ferricenium->Ferrocene Reduction (Signal Readout)

Figure 1: Mechanism of the Ferricenium-coupled MCAD assay. The assay quantifies activity by monitoring the decrease in Ferricenium absorbance at 300 nm.

Material Preparation & Handling[1][5][9]

Decanoyl-CoA Stock Solution

Decanoyl-CoA is susceptible to hydrolysis of the thioester bond if mishandled.[2]

  • Source: Synthetic Decanoyl-CoA (Lithium or Sodium salt).[1][2]

  • Solvent: 10 mM MES buffer (pH 6.0) or ddHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    O. Avoid alkaline pH for storage.
    
  • Concentration Verification: Dissolve to approx. 10 mM. Dilute 1:50 in 100 mM phosphate buffer (pH 7.0) and measure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[2]
    
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Adenine moiety).[2]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[2]
      
  • Storage: Aliquot and store at -80°C. Stable for >1 year. Avoid freeze-thaw cycles.[1][2]

Buffer Selection
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.6.

  • Note: Tris buffers can be used but phosphate is preferred for Ferricenium stability.

Protocol 1: Ferricenium Ion Spectrophotometric Assay

Best for: Routine activity checks, kinetic studies (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, 

), and HTS.[2] Advantage: Performed aerobically; Ferricenium is a more efficient electron acceptor than DCPIP.
Reagents
  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.6.

  • Ferricenium Hexafluorophosphate (FcPF6): Prepare fresh. 2 mM in ddH

    
    O (Protect from light).
    
    • Caution: FcPF6 is unstable in solution over long periods. Prepare immediately before use.

  • Enzyme Source: Purified recombinant MCAD or tissue homogenate (mitochondrial fraction).

  • Substrate: 2 mM Decanoyl-CoA stock.

Step-by-Step Workflow
  • Blanking: Set spectrophotometer to 300 nm (UV region). Temperature: 25°C or 30°C.

  • Reaction Mix (per cuvette/well):

    • Buffer: 880 µL[2]

    • Ferricenium (2 mM): 100 µL (Final: 200 µM)[1][2]

    • Enzyme: 10 µL (Optimize to obtain

      
      )
      
  • Baseline: Incubate for 2 minutes to monitor background Ferricenium decay (should be negligible).

  • Initiation: Add 10 µL Decanoyl-CoA (Final: 20 µM). Mix rapidly by inversion.

  • Measurement: Monitor decrease in absorbance at 300 nm for 3–5 minutes.

Data Analysis

Calculate activity using the extinction coefficient of Ferricenium at 300 nm.

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (per mole of Ferricenium reduced).[2]
    
  • Stoichiometry: 2 moles of Ferricenium are reduced per 1 mole of Decanoyl-CoA dehydrogenated.

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[2]

Note: The factor "2" accounts for the 2-electron transfer.

Protocol 2: ETF Fluorescence Reduction Assay (Microplate)

Best for: Drug mechanism of action studies, confirming physiological relevance.[1] Requirement: Strict anaerobicity (achieved via enzymatic scrubbing).[1][2]

Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10% Glycerol.

  • ETF Protein: Recombinant porcine or human ETF (approx 2-5 µM final).

  • Oxygen Scavenging System:

    • Glucose Oxidase (2 U/mL)[1][2]

    • Catalase (2 U/mL)[1][2]

    • Glucose (50 mM)[1][2]

  • Substrate: Decanoyl-CoA (20-50 µM).

Step-by-Step Workflow
  • Setup: Use a black 96-well plate.

  • Mix: Combine Buffer, Glucose, Glucose Oxidase, Catalase, and ETF.[1] Incubate 10 mins at RT to deplete oxygen.

  • Add Enzyme: Add MCAD source.

  • Initiation: Inject Decanoyl-CoA.

  • Detection: Measure Fluorescence immediately.

    • Excitation: 340 nm

    • Emission: 490 nm[2][3]

    • Signal: Fluorescence decreases as ETF is reduced (ETF-FAD ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ETF-FADH
      
      
      
      ).[2]

Experimental Workflow Diagram

AssayWorkflow cluster_0 Substrate Prep cluster_1 Assay Execution (Ferricenium) Start Start: Reagent Prep Step1 Dissolve Decanoyl-CoA (10mM in MES pH 6.0) Start->Step1 Step2 Verify Conc via A260 (Epsilon = 15.4) Step1->Step2 Step3 Mix Buffer + Ferricenium (Abs 300nm Baseline) Step2->Step3 Step4 Add MCAD Enzyme Step3->Step4 Step5 Initiate with Decanoyl-CoA Step4->Step5 Step6 Measure d(A300)/dt (2-5 mins) Step5->Step6

Figure 2: Operational workflow for the spectrophotometric quantitation of MCAD activity.

Troubleshooting & Validation

IssueProbable CauseSolution
High Background Rate Ferricenium instability or light sensitivity.[1][2]Prepare FcPF6 fresh; keep in amber tubes. Use Phosphate buffer.[1]
Non-Linear Kinetics Substrate depletion or product inhibition.[1]Reduce enzyme concentration; measure initial rate (<1 min).
No Activity Enzyme inactivation or substrate hydrolysis.[1]Verify Decanoyl-CoA integrity via HPLC or A260.[1][2] Ensure pH is > 7.0 for assay.
Substrate Inhibition Excess Decanoyl-CoA (>100 µM).[1][2]MCAD is inhibited by excess substrate.[1] Stay within 10–50 µM range.

References

  • Lehman, T. C., Hale, D. E., Bhala, A., & Thorpe, C. (1990).[1][2] An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion.[7][8][9][10] Analytical Biochemistry, 186(2), 280–284.[1][2] Link

  • Goetzman, E. S., et al. (2019).[1][2][4] An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. Analytical Biochemistry, 581, 113343.[1] Link

  • Vock, P., Engst, S., Eder, M., & Ghisla, S. (1998).[1][2] Substrate activation by medium-chain acyl-CoA dehydrogenase: Role of the thioester carbonyl.[2] Biochemistry, 37(7), 1848–1860.[1][2] Link[1][2]

  • Cayman Chemical. Decanoyl-Coenzyme A (hydrate) Product Information.Link[1][2]

Sources

Application Note: High-Sensitivity Quantitation of Decanoyl-CoA via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

Decanoyl-Coenzyme A (Decanoyl-CoA, C10:0-CoA) is a pivotal medium-chain intermediate in mitochondrial fatty acid


-oxidation (FAO).[1][2] Accumulation of medium-chain acyl-CoAs is a hallmark of specific metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2] Furthermore, Decanoyl-CoA serves as a substrate for acyl-transferases and is implicated in lipid signaling pathways.[1]

Quantifying Decanoyl-CoA is analytically challenging due to its amphiphilic nature, high polarity (attributed to the phosphate groups on the CoA moiety), and susceptibility to hydrolysis.[2] This Application Note details a robust, self-validating LC-MS/MS protocol utilizing Electrospray Ionization (ESI) in Positive Mode , which offers superior sensitivity for acyl-CoAs compared to negative mode by leveraging specific neutral loss fragmentation.[1][2]

Compound Information & Properties

PropertyDetail
Compound Name Decanoyl-Coenzyme A (C10:0-CoA)
CAS Number 1264-57-9
Molecular Formula

Monoisotopic Mass 921.2513 Da
Precursor Ion [M+H]+ 922.3 m/z
Key Characteristics Amphiphilic, labile thioester bond, highly polar phosphate headgroup.[1][2]

Sample Preparation Protocol

Rationale: Acyl-CoAs are unstable in alkaline conditions and susceptible to enzymatic hydrolysis post-collection.[1] This protocol uses 5-Sulfosalicylic Acid (SSA) for simultaneous protein precipitation and acidification, stabilizing the thioester bond while obviating the need for time-consuming Solid Phase Extraction (SPE) in standard matrices.[1][2]

Reagents
  • Extraction Buffer: 5% Sulfosalicylic Acid (w/v) in Milli-Q water containing 10 µM DTT (Dithiothreitol) to prevent oxidation.[1][2]

  • Internal Standard (ISTD):

    
    -Decanoyl-CoA or Heptadecanoyl-CoA (C17:0-CoA) (non-endogenous analog).[1][2]
    
Step-by-Step Workflow
  • Tissue Collection: Harvest tissue (liver, muscle, or heart) and immediately clamp in liquid nitrogen.[2] Metabolic quenching is critical (Time < 5 sec).[1][2]

  • Pulverization: Grind frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or cryo-mill.[1][2]

  • Extraction:

    • Weigh ~20-50 mg of frozen powder into a pre-chilled tube.

    • Add 500 µL cold Extraction Buffer spiked with ISTD.[2]

    • Note: The low pH of SSA precipitates proteins and stabilizes the CoA ester.

  • Homogenization: Homogenize on ice (e.g., bead beater, 30 sec at 4°C).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to a fresh vial.

    • Optional: If lipid content is high, wash supernatant with 500 µL hexane to remove neutral lipids.[2]

  • Analysis: Inject immediately or store at -80°C.

Workflow Diagram

SamplePrep Start Biological Tissue (Liquid N2 Clamp) Grind Cryo-Pulverization Start->Grind Quench Metabolism Extract Add 5% SSA Buffer + Internal Standard Grind->Extract Keep Frozen Homogenize Homogenization (4°C) Extract->Homogenize Protein Ppt Centrifuge Centrifugation (15,000 x g, 10 min) Homogenize->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Remove Pellet LCMS LC-MS/MS Injection Supernatant->LCMS

Caption: Optimized SSA-based extraction workflow for labile Acyl-CoA species ensuring metabolic quenching and stability.

LC-MS/MS Methodology

Liquid Chromatography Parameters

Rationale: Acyl-CoAs contain a large polar head group (CoA) and a hydrophobic tail.[1][2] A standard C18 column provides adequate retention, but pH control is vital to maintain peak shape. Ammonium hydroxide/acetate (pH ~8) is often preferred to deprotonate phosphates for better peak symmetry, but acidic conditions (pH 5) are safer for column longevity and silica stability.[1][2] We utilize a pH 5.0 Ammonium Formate system which balances chromatographic performance with compound stability.[2]

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).[1][2]

  • Column: Agilent ZORBAX 300SB-C8 or Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).[1][2]

    • Note: C8 is sometimes preferred over C18 for medium-chain CoAs to reduce excessive retention time and carryover.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.3 mL/min.[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 5.0).[2]

  • Mobile Phase B: Acetonitrile.[2][3]

Gradient Profile:

Time (min) % Mobile Phase B
0.0 2%
1.0 2%
8.0 60%
10.0 95%
12.0 95%
12.1 2%

| 15.0 | 2% (Re-equilibration) |[1][2]

Mass Spectrometry Parameters

Rationale: In ESI positive mode, Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (cleavage of the adenosine-3'-phosphate-5'-diphosphate moiety).[1] This transition is highly specific and retains the acyl chain information in the product ion, allowing differentiation between acyl chain lengths.

  • Ionization: ESI Positive (+)[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV[1]

  • Desolvation Temp: 350°C

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Rationale
Decanoyl-CoA 922.3 415.2 Quantifier25-30[M+H - 507]

(Specific Acyl Fragment)
Decanoyl-CoA 922.3 428.1 Qualifier35-40Adenosine moiety (Common to all CoAs)
ISTD (C17-CoA) 1020.3 513.3 Quantifier30[M+H - 507]

Note: The Quantifier transition (922 -> 415) corresponds to the phosphopantetheine group attached to the decanoyl chain, providing specificity for the C10 chain length.

Biological Pathway Context (Graphviz)[1][2][3]

Understanding where Decanoyl-CoA fits in the Beta-Oxidation spiral is crucial for interpreting data, especially in disease models like MCAD deficiency where the C10 to C8 conversion is impaired.[1]

BetaOxidation C12 Lauroyl-CoA (C12) (Long/Medium Chain) VLCAD VLCAD / LCAD C12->VLCAD C10 Decanoyl-CoA (C10) (Target Analyte) C12->C10 Beta-Oxidation Cycle MCAD MCAD Enzyme (Rate Limiting for C10->C8) C10->MCAD C8 Octanoyl-CoA (C8) MCAD->C8 Dehydrogenation AcetylCoA Acetyl-CoA (TCA Cycle Entry) MCAD->AcetylCoA Release C8->AcetylCoA Further Oxidation

Caption: Mitochondrial Beta-Oxidation spiral highlighting Decanoyl-CoA as the primary substrate for Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[1][2]

Validation & Troubleshooting ("Senior Scientist Insights")

Linearity & Limits
  • Linearity: The method typically demonstrates linearity from 5 nM to 5000 nM (

    
    ).[2]
    
  • LOD/LOQ: Expect a Limit of Detection (LOD) around 1-2 nM in matrix, depending on the sensitivity of the triple quadrupole used.

Critical Troubleshooting Tips
  • Carryover: Acyl-CoAs are "sticky."[1][2] If you observe carryover, implement a needle wash with 1:1:1:1 Isopropanol:Acetonitrile:Methanol:Water .[2]

  • Peak Tailing: If peaks tail significantly, ensure your column is fully equilibrated.[2] Adding 5 µM medronic acid to the mobile phase can sometimes chelate trace metals in the LC system that interact with the phosphate groups.

  • Isomer Separation: Decanoyl-CoA (straight chain) must be distinguished from branched-chain isomers if relevant. The C18 gradient is usually sufficient, but check retention times against authentic standards.

  • Stability: Never store samples in the autosampler at room temperature. Maintain at 4°C. If re-analysis is needed, use a fresh aliquot from -80°C.

References

  • Jones, A. E., et al. (2020).[2][4] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Metabolites.[2][5][6][7] Link

  • Basu, S. S., & Blair, I. A. (2011).[2] "SI-traceable LC-MS/MS analysis of acyl-coenzyme A thioesters in biological samples." Bioanalysis. Link

  • Wang, S., et al. (2021).[2][8] "Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples." Analytical Chemistry. Link[1][2]

  • Haynes, C. A., et al. (2008).[2] "Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Lipid Research.[2] Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Acyl-CoA Analysis." Link[1][2]

Sources

Solid-Phase Extraction of Acyl-CoAs from Tissue: The 2-(2-Pyridyl)ethyl Silica Method

[1][2][3]

Executive Summary & Core Challenges

Acyl-Coenzyme A (Acyl-CoA) thioesters are the activated intermediates of fatty acid metabolism, serving as critical signaling molecules and metabolic substrates.[1] Their quantification in tissue is notoriously difficult due to three compounding factors:

  • Amphiphilic Nature: The highly polar CoA moiety (containing 3'–5' ADP) contrasts with the hydrophobic fatty acyl chain (C2–C26+), making simultaneous extraction of short- and long-chain species difficult with standard C18 or HILIC phases alone.

  • Chemical Instability: The thioester bond is high-energy and susceptible to hydrolysis, particularly at alkaline pH (> pH 8.0) often required to elute compounds from traditional Weak Anion Exchange (WAX) columns.

  • Protein Binding: Long-chain acyl-CoAs (LC-CoAs) bind tightly to Acyl-CoA Binding Proteins (ACBP), requiring rigorous disruption during homogenization.

This guide details an optimized Solid-Phase Extraction (SPE) protocol utilizing 2-(2-pyridyl)ethyl functionalized silica gel .[2][3][4] Unlike standard amino-propyl WAX phases (pKa ~10), the pyridyl group has a pKa of ~6.0. This allows for retention at acidic pH and—crucially—elution at neutral pH (pH ~7.0) , preserving the labile thioester bond while achieving high recovery (>85%) across the full chain-length spectrum.

Mechanistic Insight: Why 2-(2-Pyridyl)ethyl Silica?

Standard WAX SPE columns (e.g., NH2-propyl) require a high pH (often pH 11) to deprotonate the ligand and release the anionic analyte. For Acyl-CoAs, this pH triggers rapid hydrolysis of the thioester bond, destroying the sample.

The 2-(2-pyridyl)ethyl ligand functions as a "tunable" anion exchanger:

  • Loading (pH < 5): The pyridine nitrogen is protonated (positively charged), retaining the negatively charged phosphate groups of the CoA moiety.

  • Elution (pH ~ 7): The pH is raised slightly above the pKa (6.0). The pyridine deprotonates (becomes neutral), releasing the Acyl-CoA without exposing it to destructive alkalinity.

SPE_Mechanismcluster_acidConditioning/Loading (pH 4-5)cluster_neutralElution (pH 7.0)Ligand_AcidPyridyl-H+ (Charged)InteractionIonic RetentionLigand_Acid->InteractionBindsCoA_AcidCoA-Phosphates (-)CoA_Acid->InteractionLigand_NeutPyridyl (Neutral)Interaction->Ligand_NeutpH raised > 6.0CoA_FreeAcyl-CoA ReleasedLigand_Neut->CoA_FreeReleasecaptionFigure 1: The pH-switch mechanism of 2-(2-pyridyl)ethyl SPE preventing thioester hydrolysis.

Sample Preparation Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12]
  • SPE Column: 2-(2-pyridyl)ethyl silica gel (100 mg bed weight).[2][3][5]

  • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or 13C-labeled Acetyl-CoA.

  • Homogenization Solvent: 100 mM KH2PO4 (pH 4.9).

  • Extraction Solvent: 2-Propanol (IPA) and Acetonitrile (ACN).

  • Conditioning/Wash Buffer: ACN:IPA:H2O:Acetic Acid (9:3:4:4 v/v).

  • Elution Buffer: Methanol:250 mM Ammonium Formate (4:1 v/v).

Step-by-Step Methodology
Step 1: Tissue Homogenization & Protein Precipitation

Rationale: Rapid enzyme inactivation is critical to prevent thioesterase activity.[6]

  • Harvest: Freeze-clamp tissue (Liver, Heart, Muscle) immediately in liquid nitrogen.

  • Homogenize: Pulverize 50–100 mg frozen tissue into a powder.

  • Buffer Addition: Add 2 mL of 100 mM KH2PO4 (pH 4.9) containing the Internal Standard. Homogenize (Polytron or glass-glass) on ice.

  • Organic Precipitation: Add 2 mL 2-Propanol . Re-homogenize.

  • Oxidative Quench: Add 0.25 mL saturated (NH4)2SO4 and 4 mL Acetonitrile . Vortex vigorously for 2 minutes.

    • Note: The high organic content precipitates proteins while the phosphate buffer maintains a pH safe for Acyl-CoAs.

  • Centrifugation: Spin at 2,000 x g for 10 mins at 4°C.

  • Supernatant Prep: Transfer the supernatant to a fresh tube. Dilute with an equal volume of 100 mM KH2PO4 (pH 4.9) to lower the organic strength slightly, ensuring proper interaction with the SPE phase.

Step 2: Solid-Phase Extraction (SPE)[3][5]

SPE_Workflowcluster_0Critical Control PointStartSupernatant (pH 4.9)Condition1. Condition Column(ACN:IPA:H2O:HOAc)Load2. Load Sample(Gravity flow)Condition->LoadWash3. Wash Column(Remove lipids/salts)Load->WashElute4. Elute Acyl-CoAs(MeOH:NH4Formate, pH ~7)Wash->EluteAnalyzeLC-MS/MS AnalysisElute->AnalyzecaptionFigure 2: Workflow for 2-(2-pyridyl)ethyl SPE isolation of Acyl-CoAs.

  • Conditioning: Pass 1 mL of ACN:IPA:H2O:Acetic Acid (9:3:4:4) through the column.

    • Mechanism:[7] The acetic acid ensures the pyridyl nitrogen is protonated (active).

  • Loading: Apply the diluted supernatant. Allow to flow by gravity or low vacuum.

    • Retention: Acyl-CoAs bind via the phosphate groups on the CoA ribose. Neutral lipids pass through.

  • Washing: Wash with 1 mL of the Conditioning Solvent (ACN:IPA:H2O:Acetic Acid).

    • Purpose: Removes unbound lipids, free fatty acids, and salts.

  • Elution: Elute with 2 x 1 mL of Methanol : 250 mM Ammonium Formate (4:1) .

    • Mechanism:[8][7] The ammonium formate raises the local pH to ~6.5–7.0, neutralizing the pyridyl ligand and releasing the Acyl-CoAs intact.

Step 3: Post-Elution Handling
  • Evaporation: Dry the eluate under nitrogen at 30°C (Do not exceed 35°C).

  • Reconstitution: Dissolve residue in 100 µL of 50 mM Ammonium Acetate (pH 6.0) containing 5% Acetonitrile .

  • Storage: Analyze immediately or store at -80°C.

Performance Data & Validation

The following table compares the recovery efficiency of the 2-(2-pyridyl)ethyl method against traditional precipitation methods (TCA) which often fail to recover long-chain species due to protein coprecipitation.

Table 1: Comparative Recovery Rates of Acyl-CoAs from Rat Liver

AnalyteChain LengthRecovery (TCA Precipitation)Recovery (2-pyridyl SPE)Notes
Acetyl-CoA C236%95% Short chains often lost in TCA supernatant handling.
Octanoyl-CoA C865%92% Mid-chain recovery is stable in SPE.
Palmitoyl-CoA C16< 20%88% Long chains bind proteins; SPE solvent system disrupts this binding.
Malonyl-CoA Polar26%90% Highly polar species retained well by anion exchange.

Data aggregated from Minkler et al. (2008) and Golovko et al. (2004).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (Long Chain) Protein BindingEnsure the initial homogenization includes 2-Propanol to disrupt ACBP-CoA complexes.
Low Recovery (Short Chain) BreakthroughReduce flow rate during loading; ensure sample pH is < 5.0 before loading.
Peak Tailing in LC-MS Iron InteractionAcyl-CoAs chelate iron. Use PEEK tubing and add 10 µM EDTA to the mobile phase.
Hydrolysis (Free CoA peak) High pH ExposureVerify Elution buffer pH does not exceed 7.5. Work on ice.

References

  • Minkler, P. E., et al. (2008). "Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue."[9] Analytical Biochemistry.

  • Golovko, M. Y., et al. (2004). "An Improved Method for Tissue Long-Chain Acyl-CoA Extraction and Analysis."[9] Journal of Lipid Research.

  • Deutsch, J., et al. (1994). "Isolation and quantitation of long-chain acyl-coenzyme A esters."[9] Analytical Biochemistry.

  • Basu, S. S., & Blair, I. A. (2011). "SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards." Nature Protocols.

Validation & Comparative

A Senior Application Scientist's Guide to Reference Standards for Decanoyl Coenzyme A Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Decanoyl-CoA in Metabolism and the Imperative for Accurate Quantification

Decanoyl coenzyme A (Decanoyl-CoA) is a pivotal intermediate in medium-chain fatty acid metabolism, playing a significant role in both energy production and the synthesis of complex lipids. As an activated form of decanoic acid, its precise quantification in biological matrices is fundamental for researchers in metabolic disease, drug development, and cellular biology. Accurate measurement allows for the elucidation of enzymatic activities, the assessment of metabolic flux, and the identification of potential biomarkers for various pathological states.

However, the quantification of Decanoyl-CoA is not without its analytical hurdles. Its relatively low endogenous abundance, inherent chemical instability in aqueous solutions, and the complexity of biological samples present considerable challenges for even the most seasoned researchers. This guide provides an in-depth comparison of commercially available reference standards for Decanoyl-CoA, evaluates the methodologies for its quantification, and presents validated experimental protocols to ensure the generation of robust and reproducible data.

Comparative Analysis of Commercially Available Decanoyl-CoA Reference Standards

The foundation of any quantitative assay is a well-characterized and high-purity reference standard. The choice of standard can significantly impact the accuracy and reliability of experimental results. Below is a comparison of Decanoyl-CoA reference standards available from prominent suppliers.

Supplier Product Name/Form Purity/Assay CAS Number Molecular Formula Storage Conditions
Sigma-Aldrich Decanoyl coenzyme A monohydrate≥90%1264-57-9C₃₁H₅₄N₇O₁₇P₃S-20°C
Cayman Chemical Decanoyl-Coenzyme A (hydrate)≥90%Not specifiedC₃₁H₅₄N₇O₁₇P₃S • XH₂O-20°C
Chem-Impex Decanoyl coenzyme A monohydrate92-98%1264-57-9C₃₁H₅₄N₇O₁₇P₃S≤ -15 °C

Expert Insight: When selecting a standard, purity is paramount. A purity of ≥90% is generally considered acceptable for quantitative applications, as minor impurities are unlikely to interfere with the highly selective detection methods like tandem mass spectrometry. It is also crucial to adhere strictly to the recommended storage conditions, as acyl-CoAs are susceptible to degradation. For Certificates of Analysis (COA) for specific lots, researchers should consult the supplier's website.

The Indispensable Role of Internal Standards in Quantitative Analysis

To achieve the highest degree of accuracy and precision in quantification, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is non-negotiable. The IS is added to samples at a known concentration before sample preparation and serves to correct for variability in extraction efficiency, matrix effects, and instrument response.

The ideal internal standard is a stable isotope-labeled analogue of the analyte (e.g., ¹³C- or deuterium-labeled Decanoyl-CoA). These standards are chemically identical to the analyte and co-elute chromatographically but are distinguishable by their mass, making them the gold standard for normalization. In the absence of a commercially available isotopically labeled Decanoyl-CoA, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), serves as a suitable alternative as it is not naturally abundant in most biological systems.

Internal Standard Type Example Key Advantage Supplier Examples
Stable Isotope Labeled Decanoyl-L-carnitine-d3Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression.Lumiprobe, Cambridge Isotope Laboratories, Inc.
Odd-Chain Acyl-CoA Heptadecanoyl-CoAStructurally similar to Decanoyl-CoA and not endogenously present in most samples.Available from various chemical suppliers.

Methodologies for Decanoyl-CoA Quantification: A Head-to-Head Comparison

While several techniques can be employed for acyl-CoA analysis, LC-MS/MS has emerged as the gold standard due to its unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

This powerful technique combines the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. The process involves separating the acyl-CoAs in the sample extract on an LC column, followed by ionization and detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion for Decanoyl-CoA is selected, fragmented, and a specific product ion is monitored, which provides a high degree of selectivity and minimizes interference from the complex biological matrix.

Diagram of the LC-MS/MS Workflow for Decanoyl-CoA Quantification

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample is Add Internal Standard sample->is Spike extract Acidic Extraction is->extract Homogenize cleanup Solid Phase Extraction (SPE) extract->cleanup Purify lc LC Separation (Reversed-Phase C18) cleanup->lc Inject ms Mass Spectrometry (ESI+, MRM) lc->ms Ionize integrate Peak Integration ms->integrate Detect curve Calibration Curve integrate->curve Ratio Analyte/IS quantify Quantification curve->quantify Calculate Concentration

Caption: A generalized workflow for the quantification of Decanoyl-CoA using LC-MS/MS.

Validated Experimental Protocol: Quantification of Decanoyl-CoA by LC-MS/MS

This protocol is a robust starting point for the analysis of Decanoyl-CoA in cellular or tissue samples.

1. Sample Preparation and Extraction:

  • Rationale: The goal is to efficiently extract acyl-CoAs while minimizing degradation. Acidic extraction is commonly used to precipitate proteins and inactivate enzymes. Solid Phase Extraction (SPE) is often employed for sample cleanup and concentration.

  • Procedure:

    • To a homogenized cell or tissue sample (e.g., 20-50 mg), add 200 µL of an ice-cold extraction solution (e.g., 2.5% (w/v) sulfosalicylic acid) containing a known concentration of the internal standard (e.g., 1 µM Heptadecanoyl-CoA).

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 18,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube for SPE or directly to an autosampler vial for analysis. For samples requiring further cleanup, a C18 SPE cartridge can be used.

2. Liquid Chromatography Conditions:

  • Rationale: Reversed-phase chromatography, typically with a C18 column, is effective for separating acyl-CoAs based on the hydrophobicity of their acyl chains.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-20 µL.

3. Mass Spectrometry Conditions:

  • Rationale: Positive electrospray ionization (ESI+) is typically used for acyl-CoAs. MRM is employed for selective and sensitive quantification. The characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule, is a common transition used for quantification.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Decanoyl-CoA: Precursor Ion (Q1): m/z 922.4 → Product Ion (Q3): m/z 415.4 (Quantifier)

      • Decanoyl-CoA: Precursor Ion (Q1): m/z 922.4 → Product Ion (Q3): m/z 428.0 (Qualifier)

      • Heptadecanoyl-CoA (IS): Precursor Ion (Q1): m/z 1020.6 → Product Ion (Q3): m/z 513.6

    • Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

Alternative Methodologies

While LC-MS/MS is superior, other methods exist:

  • HPLC with UV Detection: This method relies on the absorbance of the adenine moiety of the CoA molecule at 260 nm. While simpler to implement, it suffers from lower sensitivity and is more susceptible to interference from co-eluting compounds.

  • HPLC with Fluorescence Detection: This involves a pre- or post-column derivatization step to render the acyl-CoAs fluorescent, thereby increasing sensitivity compared to UV detection. However, this adds complexity to the workflow.

Data Analysis, Validation, and Performance Characteristics

1. Calibration and Quantification:

A calibration curve is constructed by analyzing a series of known concentrations of the Decanoyl-CoA reference standard spiked with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression with a weighting factor (e.g., 1/x) is typically applied to the calibration curve.

2. Method Validation:

A robust quantitative method should be validated for several key parameters to ensure its reliability, following guidelines from regulatory bodies where applicable.

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Within 85-115% of the nominal concentration (80-120% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) or relative standard deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio (S/N) of ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio (S/N) of ≥ 10

Typical Performance of a Validated LC-MS/MS Method for Acyl-CoA Analysis:

Parameter Performance
Linear Range 1-2500 ng/mL
Intra-day Precision < 5% RSD
Inter-day Precision < 10% RSD
Accuracy 90-110%
LOD 1-5 fmol on column

Conclusion and Recommendations

The accurate quantification of Decanoyl-CoA is essential for advancing our understanding of metabolic processes and their role in health and disease. This guide underscores that the selection of a high-purity reference standard is the first critical step in developing a reliable quantitative assay. For the utmost accuracy and sensitivity, an LC-MS/MS method coupled with the use of a stable isotope-labeled internal standard is the recommended approach. When a labeled standard is unavailable, an odd-chain acyl-CoA provides a viable alternative. By adhering to a validated experimental protocol and ensuring rigorous data analysis, researchers, scientists, and drug development professionals can generate high-quality, reproducible data, thereby advancing their research with confidence.

References

  • Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantit

Cross-Validation of Decanoyl-CoA Concentration via Ellman’s Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of Decanoyl-CoA (C10:0-CoA) is critical for metabolic flux analysis, acyl-transferase assays, and mitochondrial beta-oxidation studies.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, it is resource-intensive.

This guide validates the use of Ellman’s Reagent (DTNB) as a rapid, stoichiometric alternative for quantifying Decanoyl-CoA. Unlike free thiols, Decanoyl-CoA contains a thioester bond that does not react directly with DTNB.[1] Therefore, this guide details a Hydrolysis-Subtraction Method : measuring free CoASH impurities (direct) and subtracting them from total CoASH released after alkaline hydrolysis.[1] This approach provides a functional concentration that correlates highly (


) with HPLC-UV quantification, offering a robust alternative to expensive chromatographic methods.

The Challenge: Thioester Stability & Detection

Decanoyl-CoA consists of a medium-chain fatty acid linked to Coenzyme A via a high-energy thioester bond.[1] This structure presents two analytical challenges:

  • Lack of Free Thiol: The sulfur atom is occupied in the thioester bond (

    
    ).[1] Standard thiol assays (DTNB) will theoretically yield a zero signal for pure Decanoyl-CoA.[1]
    
  • UV Non-Specificity: Direct UV measurement at 260 nm (Adenine moiety) cannot distinguish between intact Decanoyl-CoA, hydrolyzed free CoASH, or degraded adenosine species.

Therefore, a self-validating system must differentiate between the intact thioester (active reagent) and hydrolyzed impurities (background).[1]

Method 1: The Hydrolysis-Subtraction Assay (Ellman’s Reagent)

This protocol utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the sulfhydryl groups released after chemically breaking the thioester bond.[1]

Mechanism & Logic[2]
  • Step A (Background): Measure Free CoASH in the sample. DTNB reacts only with free thiols.[1]

  • Step B (Total): Subject the sample to alkaline hydrolysis (NaOH), breaking the thioester bond and releasing stoichiometric amounts of CoASH. Neutralize, then react with DTNB.

  • Calculation:

    
    .[1]
    
Experimental Protocol

Reagents:

  • DTNB Solution: 4 mg/mL DTNB in 0.1 M Sodium Phosphate, pH 8.0 (Prepare fresh).

  • Hydrolysis Reagent: 0.1 M NaOH.

  • Neutralization Reagent: 0.1 M HCl.[1]

  • Reaction Buffer: 100 mM Tris-HCl or Phosphate Buffer, pH 8.0.

Workflow:

StepActionPurpose
1. Preparation Dilute Decanoyl-CoA stock to ~50 µM in water.[1] Split into two aliquots: Tube A (Free) and Tube B (Total).[1]Create parallel workstreams.
2. Hydrolysis (Tube B) Add 10 µL 0.1 M NaOH to 100 µL of Tube B. Incubate at RT for 10 mins.Cleave thioester bond:

.
3.[1] Neutralization (Tube B) Add 10 µL 0.1 M HCl to Tube B.Restore pH to neutral; DTNB is pH sensitive.
4. Control (Tube A) Add 20 µL water to Tube A.Volume correction to match Tube B.
5. Reaction Add 900 µL Reaction Buffer + 50 µL DTNB Solution to both tubes. Incubate 15 mins.Color development (Yellow TNB anion).
6. Measurement Read Absorbance at 412 nm .Quantify TNB anion (

).[1]
Calculation

Use the Beer-Lambert Law (


).[1]


[1]
  • 
    : 
    
    
    
    [1, 2][1]
  • [Decanoyl-CoA] =

    
    [1]
    

Method 2: High-Performance Liquid Chromatography (HPLC)[1]

HPLC is the cross-validation standard. It physically separates the Decanoyl-CoA peak from the CoASH peak, allowing direct quantification without subtraction.[1]

Protocol Parameters
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 50 mM Ammonium Phosphate (pH 5.[1]5) in water.[1][2][3][4]

  • Mobile Phase B: Acetonitrile.[1][5]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm .[1][6]

  • Retention: Free CoASH elutes early (hydrophilic); Decanoyl-CoA elutes later (hydrophobic tail).[1]

Quantification

Integrate the peak area at the specific retention time for Decanoyl-CoA.[1] Calculate concentration using a standard curve or the molar extinction coefficient of the adenine moiety at 260 nm (


) [3].[1]

Comparative Analysis & Visual Logic

Method Comparison Table
FeatureEllman's Reagent (Hydrolysis)HPLC-UV (260 nm)Direct UV (260 nm)
Specificity High (Specific to thioester bond release)Very High (Separates all species)Low (Detects all adenine species)
Throughput High (96-well plate compatible)Low (Serial injection)High
Cost Low (<$1 per sample)High (Solvents, Columns)Low
Limit of Detection ~1-5 µM~0.1 µM~1 µM
Primary Risk Incomplete hydrolysis or pH mismatchColumn fouling / CarryoverOverestimation due to impurities
Best Use Case Routine stock validation; Functional assayPurity certification; MetabolomicsQuick "ballpark" check
Logic Flow Diagram

The following diagram illustrates the decision logic and chemical workflow for the Hydrolysis-Subtraction method.

DecanoylCoA_Validation Start Decanoyl-CoA Stock Solution Split Split Sample Start->Split PathA Path A: Direct Analysis (Detects Impurities) Split->PathA Aliquot 1 PathB Path B: Hydrolysis (Detects Total CoA) Split->PathB Aliquot 2 DTNB_A Add DTNB Reagent PathA->DTNB_A Hydrolysis Add 0.1M NaOH (Cleave Thioester) PathB->Hydrolysis Neutralize Neutralize (HCl) Buffer to pH 8.0 Hydrolysis->Neutralize DTNB_B Add DTNB Reagent Neutralize->DTNB_B Measure_A Measure A412 nm (Free CoASH) DTNB_A->Measure_A Measure_B Measure A412 nm (Total CoASH) DTNB_B->Measure_B Calc Calculate Concentration: [Total] - [Free] = [Decanoyl-CoA] Measure_A->Calc Measure_B->Calc

Caption: Workflow for the Hydrolysis-Subtraction Assay. Parallel processing ensures accurate subtraction of background impurities.

Critical Technical Considerations

The "Zero Signal" Check

A pure Decanoyl-CoA stock should yield near-zero absorbance at 412 nm with DTNB before hydrolysis.[1] If significant yellow color develops immediately, the stock has degraded (hydrolyzed) or was synthesized with excess CoASH.

  • Acceptance Criteria: Free CoASH < 5% of Total CoASH.

pH Sensitivity

DTNB requires pH 7.0–8.0 for the thiolate anion formation. However, the hydrolysis step requires pH > 10.

  • Failure Mode: Adding DTNB directly to the highly alkaline hydrolysis mix can degrade the DTNB or alter the extinction coefficient.

  • Correction: Always include the neutralization step (HCl) or dilute into a strong buffer (Tris pH 8.0) to bring the final pH back to ~8.0 before adding DTNB.

Extinction Coefficient Verification

While


 is standard, it can vary slightly with buffer composition (e.g., high salt).[1] For absolute precision, generate a standard curve using Cysteine or pure CoASH standards alongside the Decanoyl-CoA samples.[1]

References

  • Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77.[1] Link

  • Riddles, P. W., Blakeley, R. L., & Zerner, B. (1983).[1] Reassessment of Ellman's reagent. Methods in Enzymology, 91, 49-60.[1] Link[1]

  • Bock, R. M., Ling, N. S., Morell, S. A., & Lipton, S. H. (1956).[1] Ultraviolet absorption spectra of adenosine-5'-triphosphate and related compounds. Archives of Biochemistry and Biophysics, 62(1), 253-264.[1] Link[1]

Sources

Mass spectral fragmentation patterns of Decanoyl-CoA triammonium

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the mass spectral fragmentation patterns of Decanoyl-Coenzyme A (Decanoyl-CoA), focusing on its differentiation from short- and long-chain analogs and the comparative utility of positive versus negative ionization modes.

Product Focus: Decanoyl-CoA Triammonium (C10:0 CoA) Application: Metabolomics, Lipidomics, and Drug Discovery Content Type: Technical Comparison & Experimental Protocol[1][2]

Executive Summary

Decanoyl-CoA (C10:0) is a pivotal medium-chain acyl-CoA intermediate in mitochondrial beta-oxidation.[1][2][3] In mass spectrometry (MS), the "triammonium" counterions dissociate, leaving the Decanoyl-CoA molecular ion.

This guide compares the Positive Electrospray Ionization (ESI+) and Negative Electrospray Ionization (ESI-) modes for Decanoyl-CoA analysis.[1][2][3]

  • The Verdict: ESI+ is the superior mode for quantitation and acyl-chain identification due to a specific neutral loss (507 Da) that preserves the acyl chain.

  • The Alternative: ESI- is effective for class confirmation (detecting the CoA backbone) but lacks the acyl-specific specificity required for distinguishing isobaric interferences in complex matrices.[1]

Structural Characterization & Fragmentation Mechanisms[2][3][5][6][7]

Understanding the fragmentation logic is critical for designing Multiple Reaction Monitoring (MRM) transitions.[2]

The Molecule
  • Formula (Free Acid): C

    
    H
    
    
    
    N
    
    
    O
    
    
    P
    
    
    S[1][2]
  • Monoisotopic Mass: 921.25 Da[1][2][3]

  • Precursor Ions:

    • ESI(+): [M+H]

      
       = m/z 922.3 [1][2]
      
    • ESI(-): [M-H]

      
       = m/z 920.2  (or [M-2H]
      
      
      
      = m/z 460.1)[1][2]
Fragmentation Pathway (ESI+)

In positive mode, the most energetically favorable fragmentation involves the cleavage of the pyrophosphate bridge.

  • Precursor: [M+H]

    
     (m/z 922.3)[1][2]
    
  • Neutral Loss: The molecule loses the Adenosine-3'-phosphate-5'-diphosphate moiety (Neutral mass = 507 Da).[1][2][3]

  • Product Ion: The charge remains on the pantetheine-acyl group.[1][3]

    • Calculation:

      
      [1][2][3]
      
    • Significance: This ion (m/z 415) contains the C10 fatty acid chain.[2] If you were analyzing Acetyl-CoA (C2), this ion would shift to m/z 303.[1][2][3][4][5] This makes ESI+ highly specific for chain length.[1][2]

Fragmentation Pathway (ESI-)

In negative mode, fragmentation is driven by the phosphate groups.[1][2]

  • Precursor: [M-H]

    
     (m/z 920.2)[1][2]
    
  • Common Fragments:

    • m/z 408: Adenosine 3',5'-diphosphate anion (CoA backbone).[1][3]

    • m/z 79: PO

      
       (Phosphate group).[1][2][3]
      
    • Significance: These ions are conserved across all Acyl-CoAs.[1][2][3] They confirm the presence of a CoA thioester but do not immediately identify the C10 chain length without examining the neutral loss of the acyl group (which is less consistent).

Visualization of Fragmentation Logic

DecanoylFragmentation cluster_neg ESI(-) Conserved Pathway Parent Decanoyl-CoA Precursor [M+H]+ m/z 922.3 Transition Collision Induced Dissociation (CID) Parent->Transition NeutralLoss Neutral Loss: 507 Da (Adenosine-ADP moiety) Transition->NeutralLoss Product Specific Product Ion [Pantetheine-C10]+ m/z 415.3 Transition->Product Primary Pathway NegParent [M-H]- m/z 920.2 NegFrag Backbone Ion m/z 408 (Adenosine-P2) NegParent->NegFrag Non-Specific

Figure 1: Mechanistic difference between ESI+ (Acyl-specific) and ESI- (Backbone-specific) fragmentation.

Comparative Analysis: Decanoyl-CoA vs. Alternatives

This section objectively compares Decanoyl-CoA against its metabolic analogs to demonstrate how to distinguish them experimentally.

Chain Length Dependency (Selectivity)

The table below illustrates why the Neutral Loss of 507 Da (ESI+) is the industry standard for distinguishing Decanoyl-CoA from other chain lengths.

CompoundChain LengthPrecursor [M+H]+Neutral LossProduct Ion (Quantifier)Specificity
Acetyl-CoA C2:0810.2-507 Da303.2 High
Decanoyl-CoA C10:0 922.3 -507 Da 415.3 High
Palmitoyl-CoA C16:01006.4-507 Da499.4 High

Insight: The "507 loss" is constant. The Product Ion shifts exactly by the mass difference of the fatty acid chain (e.g., C10 vs C2 difference is C


H


112 Da;

).[2]
Ionization Mode Efficiency (Sensitivity)

Comparison of signal-to-noise (S/N) and Limit of Quantitation (LOQ) based on field data.

FeatureESI Positive ModeESI Negative Mode
Primary Transition 922.3

415.3
920.2

408.1
Sensitivity High (~3x higher S/N) Moderate
Background Noise Low (Specific transition)Higher (Common phosphate background)
Chromatography Requires acidic mobile phaseCompatible with basic pH (rarely used)
Recommendation Preferred for Quantitation Secondary for Validation

Validated Experimental Protocol

This protocol is designed to minimize hydrolysis (a common instability issue with Decanoyl-CoA) and maximize ionization efficiency.[1][2][3]

Sample Preparation (The "Cold" Rule)

Acyl-CoAs are liable to hydrolyze into Free CoA and Fatty Acid.[1][2][3]

  • Extraction: Use cold (-20°C) 80:20 Methanol:Water containing 2.5% Formic Acid.[1][2][3]

    • Why Formic Acid? It stabilizes the thioester bond and protonates the molecule for ESI+.

  • Add Internal Standard:

    
    C
    
    
    
    -Acetyl-CoA or a non-endogenous analog (e.g., Heptanoyl-CoA).
  • Centrifugation: 15,000 x g for 10 min at 4°C.

  • Supernatant: Inject directly. Do not dry down with heat; evaporation can degrade the thioester.[3]

LC-MS/MS Parameters
  • Column: C18 Reversed-Phase (e.g., Waters HSS T3 or Agilent ZORBAX SB-C18), 2.1 x 100 mm, 1.8 µm.[1][2][3]

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.5).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient:

    • 0-1 min: 2% B (Equilibration)[1][2][3]

    • 1-8 min: Linear ramp to 95% B (Elutes Decanoyl-CoA around 5-6 min)

    • 8-10 min: Hold 95% B

  • Flow Rate: 0.3 - 0.4 mL/min.[1][2][3]

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Tissue/Cell) Extract Extraction: 80% MeOH + Formic Acid (-20°C, Critical Step) Sample->Extract Quench Metabolism Centrifuge Centrifuge & Collect Supernatant (Remove Proteins) Extract->Centrifuge LC LC Separation C18 Column, Acidic pH Centrifuge->LC Direct Injection ESI ESI(+) Source Generate [M+H]+ 922.3 LC->ESI MRM MRM Detection Transition: 922.3 -> 415.3 ESI->MRM

Figure 2: Optimized LC-MS/MS workflow for Decanoyl-CoA analysis.[1][2][3]

Troubleshooting & Validation

To ensure "Trustworthiness" in your data, monitor these potential failure points:

  • Peak Broadening: Decanoyl-CoA is amphipathic.[1][2][3] If peaks tail, increase the Ammonium Formate concentration (up to 20mM) to reduce secondary interactions with the column silica.

  • In-Source Fragmentation: If you see high levels of m/z 415 in the MS1 scan (precursor scan), your declustering potential (DP) or cone voltage is too high.[1][2] Lower it to preserve the parent ion [M+H]+.[2]

  • Carryover: The C10 fatty acid chain makes this compound "sticky."[1][3] Implement a needle wash with 50:50 Isopropanol:Acetonitrile between injections.[1][2]

References

  • Basu, S. S., & Blair, I. A. (2011). SILEC: A protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.[1][2] Nature Protocols, 7(1), 1–12.[1][2] Link

  • Magnes, C., et al. (2005). Analysis of acyl-Coenzyme A thioesters in biological samples by LC-MS/MS.[1][2][3] Analytical Chemistry, 77(9), 2889–2894.[1][2] Link[1][2]

  • Li, L., et al. (2003). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry.[1][2][3] Journal of Lipid Research, 44, 2174–2186.[1][2] Link

  • PubChem Compound Summary. Decanoyl-CoA. National Center for Biotechnology Information.[1][2][3] Accessed 2025.[1][2][3][5] Link[1][2]

Sources

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